1.2 Synthesis Analysis: Several methods have been reported for synthesizing 4-cyano-1H-imidazole-5-carboxamide and its derivatives: * From Diaminomaleonitrile-Based Imines: A regiocontrolled synthesis involves reacting 2-hydroxybenzylidene imines, derived from diaminomaleonitrile, with aromatic aldehydes. This method yields 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. The regioselectivity is attributed to the 2-hydroxyaryl group, which facilitates intramolecular proton transfer and cyclization. [ [] ] * From Hypoxanthine: An innovative approach utilizes commercially available hypoxanthine as a starting material. This method involves a key hydrolysis step and provides a cost-effective route to 5-amino-1H-imidazole-4-carboxamide (AIC), which can be further derivatized to obtain 4-cyano-1H-imidazole-5-carboxamide. [ [] ] * From N-[(5-Cyano-2-oxoimidazolidin-4-yl)-iminomethyl]-p-toluenesulfonamide: This method utilizes a base-catalyzed cyclization of N-[(Z)-2-amino-1,2-dicyanovinylcarbamoyl]-p-toluenesulfon-amide to obtain N-[(5-Cyano-2-oxoimidazolidin-4-yl)-iminomethyl]-p-toluensulfonamide. This compound can be further reacted with p-nitrobenzaldehyde and subsequently thiated using Lawesson's reagent to obtain thioimidazole and thiopurine derivatives. [ [] ]
* **Bruton's Tyrosine Kinase (BTK) Inhibitors:** Derivatives of 1-amino-1H-imidazole-5-carboxamide have shown promise as highly selective, covalent BTK inhibitors. These inhibitors demonstrate favorable pharmacokinetic properties and in vivo antitumor efficacy, suggesting their potential for B-cell lymphoma treatment. [ [] ]* **Colony-Stimulating Factor-1 Receptor (CSF-1R) Inhibitors:** Optimization of arylamide CSF-1R inhibitors led to the development of 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]phenyl]-1H-imidazole-2-carboxamide (JNJ-28312141). This compound exhibits potent inhibitory activity against CSF-1R and has progressed to phase I clinical trials for inflammatory diseases. [ [] ]* **Angiotensin II Antagonists:** Research exploring nonpeptide angiotensin II antagonists led to the development of compounds like 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-y l] methyl]-1H-imidazole-5-carboxylic acid (12b), a potent antagonist of the rabbit aorta AT1 receptor. Derivatization of the pyrazole core also produced potent and orally active angiotensin II antagonists, highlighting the versatility of this scaffold. [ [] ]* **Glycine Transporter 1 (GlyT1) Inhibitors:** Efforts to discover novel GlyT1 inhibitors led to the identification of 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n). This compound displays potent GlyT1 inhibitory activity and favorable pharmacokinetic properties, making it a promising candidate for further development. [ [] ]* **Other Targets:** Studies have explored the potential of 4-cyano-1H-imidazole-5-carboxamide derivatives as: * **Antiviral Agents:** Some derivatives displayed antiviral activity against Yellow Fever Virus and Zika Virus in cell-based assays. [ [] ] * **JNK Inhibitors:** 1-pyrimidinyl-2-aryl-4, 6-dihydropyrrolo [3,4-d] imidazole-5(1H)-carboxamide derivatives were designed as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3). Compound 18a displayed potent inhibitory activity against JNK3 and high selectivity over other kinases. [ [] ] * **Anticancer Agents:** Research has explored 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole derivatives as potential anticancer agents, particularly for glioblastoma. Results suggest potential for combination therapy with microRNA inhibitors. [ [] ] * **Insecticides:** Diphenyl-1H-pyrazole derivatives with cyano substituents have demonstrated insecticidal activity against diamondback moth (Plutella xylostella). Molecular docking studies suggest that these compounds may act as activators of insect ryanodine receptors. [ [] ] * **Anti-Tobacco Mosaic Virus (TMV) Agents:** Pyrazole amide derivatives with a 4-cyano-1-aryl-1H-pyrazol-5-yl moiety showed promising anti-TMV activity. Molecular docking studies suggest that these compounds interact with the TMV PC protein. [ [] ]
* **Kinase Inhibition:** Many derivatives act as kinase inhibitors, blocking the activity of specific kinases involved in various signaling pathways.* **Receptor Antagonism/Agonism:** Some derivatives act as antagonists or agonists of specific receptors, modulating downstream signaling cascades.* **Enzyme Inhibition:** Certain derivatives inhibit specific enzymes involved in critical cellular processes.
* **Development of Fluorescent Probes:** The imidazole ring can be readily functionalized with fluorophores, enabling the creation of fluorescent probes for visualizing and tracking biological targets.* **Photoaffinity Labeling:** Photoreactive groups can be incorporated into the 4-cyano-1H-imidazole-5-carboxamide scaffold, enabling photoaffinity labeling studies to identify and characterize protein-ligand interactions.* **Click Chemistry Applications:** The cyano group can be exploited for bioorthogonal reactions, such as click chemistry, facilitating the study of biomolecules in their native environment.
4.2 Applications: Research has investigated its use in constructing metal-organic frameworks (MOFs). For example, 2-(5-bromo-pyridin-3-yl)-1H-imidazole-4,5-dicarboxylic acid, a related compound, has been employed as a ligand for synthesizing Cd-based MOFs. [ [] ] These materials have potential applications in various fields, including:
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7